molecular formula C18H19FN6O2 B6454666 2-{4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2549040-20-0

2-{4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6454666
CAS No.: 2549040-20-0
M. Wt: 370.4 g/mol
InChI Key: SFZYNFQHSKZPGD-UHFFFAOYSA-N
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Description

The compound “2-{4-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains several functional groups and rings, including a benzodiazole ring, a piperazine ring, and a dihydropyrimidinone ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzodiazole and piperazine rings are likely to contribute to the rigidity of the molecule, while the dihydropyrimidinone ring may add some flexibility .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the range of activities exhibited by similar compounds, this compound could have potential applications in various fields, including medicine and materials science .

Properties

IUPAC Name

2-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c1-12-16(19)17(27)22-18(21-12)24-8-6-23(7-9-24)15(26)10-25-11-20-13-4-2-3-5-14(13)25/h2-5,11H,6-10H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZYNFQHSKZPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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